(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridazinyl, a piperazinyl, and a thiophenyl group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information on the arrangement of atoms in the molecule and any potential conformations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazinyl group could make it basic, while the thiophenyl group could contribute to its lipophilicity .Scientific Research Applications
Leukemia Treatment
“(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially be used in the treatment of leukemia.
Inhibition of Nitric Oxide Synthase
The compound is structurally similar to ETHYL 4- [ (4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE , which is known to inhibit Nitric oxide synthase in humans . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially be used to inhibit Nitric oxide synthase.
Anti-tubercular Activity
The compound is structurally similar to Pyrazinamide , which is an important first-line drug used in shortening TB therapy . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially be used in the treatment of tuberculosis.
Antimicrobial Activity
The compound is structurally similar to a series of 1,3,5-triazine derivatives , which have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially have antimicrobial activity.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYGJKRBMUARJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.